molecular formula C24H24N2O B5842890 1-(4-biphenylylcarbonyl)-4-(2-methylphenyl)piperazine

1-(4-biphenylylcarbonyl)-4-(2-methylphenyl)piperazine

Cat. No.: B5842890
M. Wt: 356.5 g/mol
InChI Key: CGFQOJOOJRDLIX-UHFFFAOYSA-N
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Description

1-(4-biphenylylcarbonyl)-4-(2-methylphenyl)piperazine is an organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a biphenyl group and a methylphenyl group attached to a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-biphenylylcarbonyl)-4-(2-methylphenyl)piperazine typically involves the following steps:

  • Formation of Biphenylcarbonyl Chloride: : The initial step involves the preparation of biphenylcarbonyl chloride from biphenylcarboxylic acid using thionyl chloride (SOCl₂) as a reagent. The reaction is carried out under reflux conditions to ensure complete conversion.

  • Nucleophilic Substitution: : The biphenylcarbonyl chloride is then reacted with 4-(2-methylphenyl)piperazine in the presence of a base such as triethylamine (TEA). The reaction is typically conducted in an organic solvent like dichloromethane (DCM) at room temperature. The nucleophilic substitution results in the formation of this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-biphenylylcarbonyl)-4-(2-methylphenyl)piperazine undergoes various chemical reactions, including:

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxide derivatives. Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

  • Reduction: : Reduction reactions can be performed on the carbonyl group, converting it to an alcohol. Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

  • Substitution: : The aromatic rings in the compound can undergo electrophilic substitution reactions. For example, nitration using nitric acid (HNO₃) and sulfuric acid (H₂SO₄) can introduce nitro groups onto the aromatic rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Nitric acid (HNO₃), sulfuric acid (H₂SO₄)

Major Products Formed

    Oxidation: N-oxide derivatives

    Reduction: Alcohol derivatives

    Substitution: Nitro-substituted derivatives

Scientific Research Applications

1-(4-biphenylylcarbonyl)-4-(2-methylphenyl)piperazine has found applications in various fields of scientific research:

  • Chemistry: : The compound is used as a building block in organic synthesis, particularly in the development of new piperazine derivatives with potential pharmaceutical applications.

  • Biology: : It is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.

  • Medicine: : The compound is explored for its potential therapeutic applications, including its use as a lead compound in drug discovery. Its structural features make it a candidate for the development of new drugs.

  • Industry: : In the industrial sector, the compound is used in the synthesis of advanced materials and as an intermediate in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(4-biphenylylcarbonyl)-4-(2-methylphenyl)piperazine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an inhibitor of certain enzymes, blocking their catalytic activity and affecting cellular processes. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    1-(4-biphenylylcarbonyl)piperazine: Lacks the methylphenyl group, which may affect its biological activity and chemical reactivity.

    4-(2-methylphenyl)piperazine: Lacks the biphenylcarbonyl group, which may influence its pharmacological properties.

    1-(4-biphenylylcarbonyl)-4-phenylpiperazine: Similar structure but without the methyl group, which may alter its interactions with biological targets.

Uniqueness

1-(4-biphenylylcarbonyl)-4-(2-methylphenyl)piperazine is unique due to the presence of both biphenyl and methylphenyl groups attached to the piperazine ring. This combination of structural features contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

[4-(2-methylphenyl)piperazin-1-yl]-(4-phenylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O/c1-19-7-5-6-10-23(19)25-15-17-26(18-16-25)24(27)22-13-11-21(12-14-22)20-8-3-2-4-9-20/h2-14H,15-18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGFQOJOOJRDLIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2CCN(CC2)C(=O)C3=CC=C(C=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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